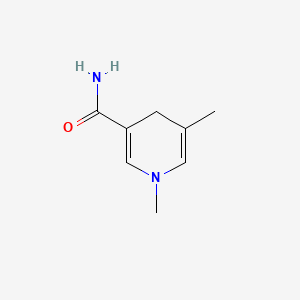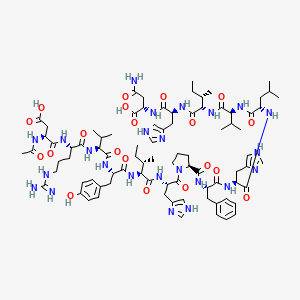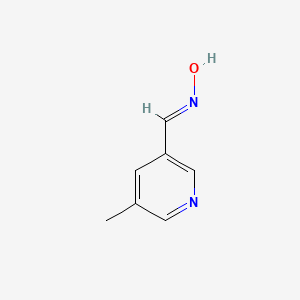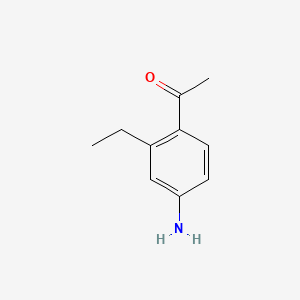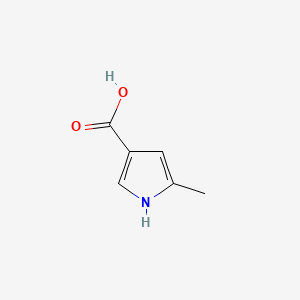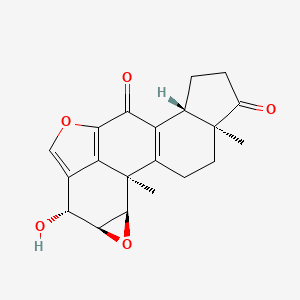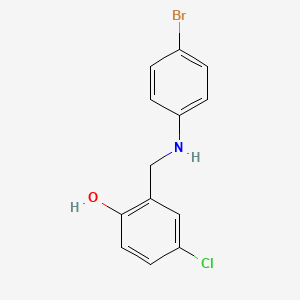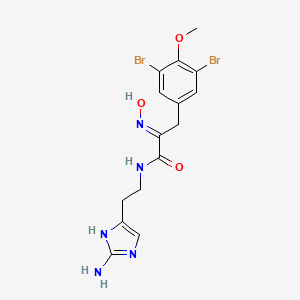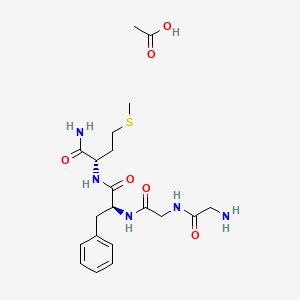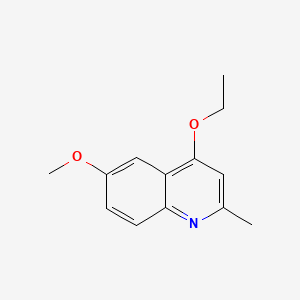
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt is a fluorescent compound widely used in biochemical research. It is known for its ability to label and detect various biomolecules due to its strong fluorescence properties. The compound has the empirical formula C26H41N3O4S and a molecular weight of 491.69 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt involves the reaction of dansyl chloride with DL-alpha-aminocaprylic acid in the presence of a base, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically occurs in an organic solvent such as dimethylformamide or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted dansyl derivatives.
Scientific Research Applications
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt is extensively used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in labeling proteins, peptides, and nucleic acids for detection and quantification.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial processes
Mechanism of Action
The compound exerts its effects through its fluorescent properties. When exposed to ultraviolet light, the dansyl group absorbs energy and emits light at a specific wavelength. This fluorescence can be detected and measured, allowing for the identification and quantification of labeled biomolecules. The molecular targets include proteins, peptides, and nucleic acids, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques .
Comparison with Similar Compounds
Similar Compounds
- Dansyl chloride
- Dansyl glycine
- Dansyl cadaverine
Uniqueness
Dansyl-DL-alpha-aminocaprylic acid cyclohexylammonium salt is unique due to its combination of the dansyl fluorophore with DL-alpha-aminocaprylic acid and cyclohexylammonium. This combination provides enhanced solubility and stability, making it suitable for a wide range of applications compared to other similar compounds .
Properties
IUPAC Name |
cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S.C6H13N/c1-4-5-6-7-12-17(20(23)24)21-27(25,26)19-14-9-10-15-16(19)11-8-13-18(15)22(2)3;7-6-4-2-1-3-5-6/h8-11,13-14,17,21H,4-7,12H2,1-3H3,(H,23,24);6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGMPUQTGBOFDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745623 |
Source


|
| Record name | 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-22-2 |
Source


|
| Record name | 2-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}octanoic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
